molecular formula C18H11ClN4O2 B13763087 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole CAS No. 64071-87-0

3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole

Cat. No.: B13763087
CAS No.: 64071-87-0
M. Wt: 350.8 g/mol
InChI Key: SZVQEOMBVJZINC-UHFFFAOYSA-N
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Description

3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing and pigmentation due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole typically involves a diazo coupling reaction. The process begins with the diazotization of 2-chloro-4-nitroaniline, which is then coupled with 9H-carbazole. The reaction conditions often include an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction parameters, such as pH, flow rate, and temperature, are carefully controlled to optimize the coupling reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole exerts its effects is primarily through its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The azo bond (N=N) can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

  • 2-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
  • 4-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
  • 3-[(2-Bromo-4-nitrophenyl)azo]-9H-carbazole

Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .

Properties

CAS No.

64071-87-0

Molecular Formula

C18H11ClN4O2

Molecular Weight

350.8 g/mol

IUPAC Name

9H-carbazol-3-yl-(2-chloro-4-nitrophenyl)diazene

InChI

InChI=1S/C18H11ClN4O2/c19-15-10-12(23(24)25)6-8-18(15)22-21-11-5-7-17-14(9-11)13-3-1-2-4-16(13)20-17/h1-10,20H

InChI Key

SZVQEOMBVJZINC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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